molecular formula C12H16ClNO4S2 B13150701 4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride

Cat. No.: B13150701
M. Wt: 337.8 g/mol
InChI Key: QXWSQILZGKVQDT-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride (CAS 923779-42-4) is a bifunctional sulfonyl chloride derivative with a benzene ring substituted by two sulfonyl groups: one linked to a chlorine atom and the other to a seven-membered azepane ring. Its molecular formula is C₁₂H₁₆ClNO₄S₂, and it has a molecular weight of 337.84 g/mol . This compound is characterized by its dual sulfonyl functionality, making it a versatile intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate groups into target molecules.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride with structurally related benzenesulfonyl chloride derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Azepane-sulfonyl, -SO₂Cl C₁₂H₁₆ClNO₄S₂ 337.84 Bifunctional; bulky azepane group enhances steric hindrance
4-Acetylbenzenesulfonyl chloride Acetyl (-COCH₃) C₈H₇ClO₃S 218.65 Electron-withdrawing acetyl group activates sulfonyl chloride for reactions
4-Chlorobenzenesulfonyl chloride Chloro (-Cl) C₆H₄Cl₂O₂S 227.07 Halogen substituent enhances electrophilicity; common in agrochemicals
4-(1-Adamantyl)benzenesulfonyl chloride Adamantyl (bulk hydrocarbon) C₁₆H₁₉ClO₂S 318.89 High hydrophobicity; used in advanced materials
4-(Dimethylamino)benzenesulfonyl chloride Dimethylamino (-N(CH₃)₂) C₈H₁₀ClNO₂S 219.69 Electron-donating group modulates reactivity; precursor for dyes

Key Observations :

  • Steric Effects : The azepane group in the target compound introduces significant steric bulk compared to smaller substituents like acetyl or chloro. This may reduce reaction rates in nucleophilic substitutions but improve selectivity in complex syntheses .
  • Electronic Effects: Electron-withdrawing groups (e.g., acetyl, chloro) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward amines or alcohols. Conversely, electron-donating groups (e.g., dimethylamino) decrease reactivity .
  • Molecular Weight : The target compound has the highest molecular weight among the listed derivatives, which may influence solubility and diffusion properties in biological systems.

Biological Activity

4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride is a sulfonamide compound characterized by its unique structural features, including an azepane ring and two sulfonyl groups. Its molecular formula is C13H16ClN2O4S2, with a molecular weight of 337.84 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the azepane moiety and the formation of sulfonamide linkages. The presence of the benzenesulfonyl chloride group enhances its reactivity, making it a suitable candidate for further modifications in drug development.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in its potential as an enzyme inhibitor and receptor modulator. The following sections detail its interactions with specific biological systems.

Enzyme Inhibition

Research has shown that compounds with sulfonamide functionalities often target enzymes involved in critical metabolic pathways. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit glyoxalase I (Glx-I), an enzyme overexpressed in cancer cells. Inhibition of Glx-I can lead to the accumulation of toxic metabolites, ultimately inducing apoptosis in cancer cells .

CompoundIC50 Value (µM)Target Enzyme
Compound 260.39Glyoxalase I
Compound 281.36Glyoxalase I

These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation into its efficacy against Glx-I and other relevant enzymes.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological receptors and enzymes. Preliminary data suggest selective interactions that could be beneficial for therapeutic applications. For example, similar compounds have shown potential as inhibitors of cGMP phosphodiesterase, which plays a role in cardiovascular health .

Case Studies

A notable case study involved the design and synthesis of benzenesulfonamide derivatives aimed at inhibiting Glx-I. These derivatives were evaluated for their biological activity, leading to the identification of several potent inhibitors with IC50 values below 10 µM . Such studies highlight the importance of structure-activity relationship (SAR) analyses in optimizing the biological efficacy of sulfonamide compounds.

Properties

Molecular Formula

C12H16ClNO4S2

Molecular Weight

337.8 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

QXWSQILZGKVQDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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